

Spectroscopic analysis (NMR, IR, MS) of 6-Chloro-3-iodochromone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Chloro-3-iodochromone

CAS No.: 73220-39-0

Cat. No.: B1354295

[Get Quote](#)

A Comparative Guide to the Spectroscopic Analysis of **6-Chloro-3-iodochromone**

Introduction: The Structural Elucidation Challenge

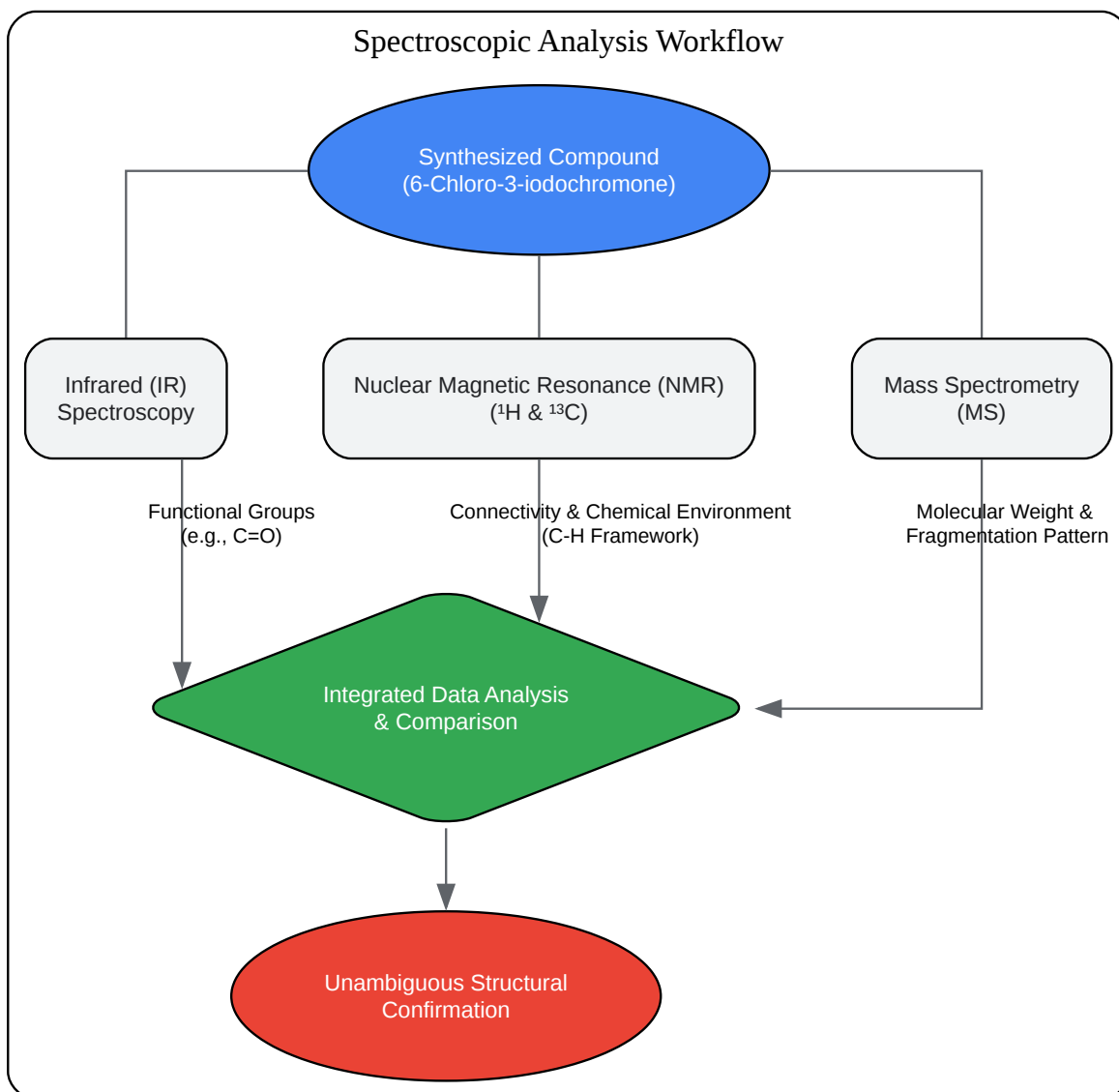
In the landscape of medicinal chemistry and drug development, chromone scaffolds are of significant interest due to their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-fungal properties.[1] The synthesis of novel chromone derivatives, such as **6-Chloro-3-iodochromone**, is a critical step in the discovery of new therapeutic agents.[2][3] This compound, with its unique halogenation pattern, serves as a versatile intermediate in organic synthesis.[3][4]

However, the synthesis of such targeted molecules necessitates unambiguous structural confirmation. A multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for complete characterization. This guide, intended for researchers and drug development professionals, offers an in-depth comparison of the spectroscopic data of **6-Chloro-3-iodochromone**, contextualized with data from related chromone derivatives. We will

explore not just the data itself, but the causal links between the molecular structure and the resulting spectral features.

The Analytical Workflow: A Triad of Techniques

The comprehensive analysis of a novel compound like **6-Chloro-3-iodochromone** relies on the synergy of different spectroscopic methods. Each technique probes different aspects of the molecule's structure, and their combined interpretation provides a robust and validated conclusion.



Caption: Workflow for the structural elucidation of **6-Chloro-3-iodochromone**.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

For **6-Chloro-3-iodochromone**, the most prominent feature is the carbonyl (C=O) group of the γ -pyrone ring. The position of this absorption is sensitive to its electronic environment, including conjugation and the presence of electron-withdrawing or -donating groups.

Experimental Data & Comparative Analysis

Compound	C=O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Reference
6-Chloro-3-iodochromone	1639	1618	3076	Yadav et al., 2021[2]
Unsubstituted Chromone	~1655	~1630	~3070	General Reference
6,8-Dichloro-3-iodochromone	1647	1587	3085	Yadav et al., 2021[2]

Analysis of **6-Chloro-3-iodochromone** Spectrum:

- **Carbonyl (C=O) Stretch:** The strong absorption at 1639 cm⁻¹ is characteristic of the chromone C-4 carbonyl group.[2] This frequency is slightly lower than that of a simple saturated ketone (typically 1715 cm⁻¹) due to conjugation with the aromatic ring and the C2-C3 double bond, which delocalizes electron density and weakens the C=O bond.[5][6] Compared to unsubstituted chromone, the combined electronic effects of the chloro and iodo substituents slightly modulate this frequency.
- **Aromatic C=C Stretch:** The peak at 1618 cm⁻¹ corresponds to the carbon-carbon stretching vibrations within the benzene ring of the chromone scaffold.[2]
- **Aromatic C-H Stretch:** The absorption at 3076 cm⁻¹ is typical for the stretching vibration of C-H bonds on an aromatic ring.[2]

The presence of a strong band around 1640 cm^{-1} provides immediate and trustworthy evidence for the chromone carbonyl framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. ^1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ^{13}C NMR maps the carbon skeleton.

[Click to download full resolution via product page](#)

Caption: Structure of **6-Chloro-3-iodochromone** with atom numbering for NMR.

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum of **6-Chloro-3-iodochromone** is expected to show distinct signals for the protons at the C-2, C-5, C-7, and C-8 positions. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the ether oxygen, and the halogen substituents.

Predicted ^1H NMR Data and Comparative Analysis

Proton	Predicted Chemical Shift (ppm) for 6-Chloro-3-iodochromone	Typical Chemical Shift (ppm) in Unsubstituted Chromone	Rationale for Shift
H-2	~8.3-8.5 (singlet)	~7.9	Deshielded by adjacent oxygen and C=O group; iodine at C-3 removes H-3 coupling.
H-5	~8.1-8.3 (doublet)	~8.2	Deshielded by proximity to the C-4 carbonyl group (peri effect).
H-7	~7.6-7.8 (doublet of doublets)	~7.4	Influenced by ortho- and para-relationships with chloro and oxygen substituents.
H-8	~7.4-7.6 (doublet)	~7.7	Shift influenced by the adjacent ether oxygen and the C-6 chloro group.

- Causality of Chemical Shifts: The H-2 proton is significantly deshielded due to the adjacent electron-withdrawing carbonyl group and the electronegative ring oxygen.^[7] The absence of a proton at C-3 (due to iodine substitution) means the H-2 signal appears as a sharp singlet. The protons on the benzene ring (H-5, H-7, H-8) exhibit splitting patterns (doublets and a doublet of doublets) consistent with their coupling to adjacent protons, providing definitive information on the substitution pattern. Studies on substituted chromanones show that substituents have a pronounced effect on the chemical shifts of aromatic protons.^{[8][9][10]}

¹³C NMR Spectroscopy: The Carbon Skeleton

The ^{13}C NMR spectrum provides complementary information, confirming the number of carbon atoms and their chemical environments.

Predicted ^{13}C NMR Data and Comparative Analysis

Carbon	Predicted Chemical Shift (ppm) for 6-Chloro-3-iodochromone	Typical Chemical Shift (ppm) in Unsubstituted Chromone	Rationale for Shift
C-2	~157-160	~156	Influenced by adjacent oxygen and iodine.
C-3	~90-95	~112	Strong shielding effect from the directly attached, large iodine atom (heavy atom effect).
C-4 (C=O)	~172-175	~177	Electron-withdrawing groups on the aromatic ring can slightly deshield the carbonyl carbon. [11]
C-4a	~123-126	~124	Quaternary carbon at the ring junction.
C-5	~127-130	~125	
C-6	~130-133	~125	Deshielded by the directly attached chlorine atom.
C-7	~125-128	~134	
C-8	~119-122	~118	
C-8a	~154-156	~156	Quaternary carbon adjacent to the ether oxygen.

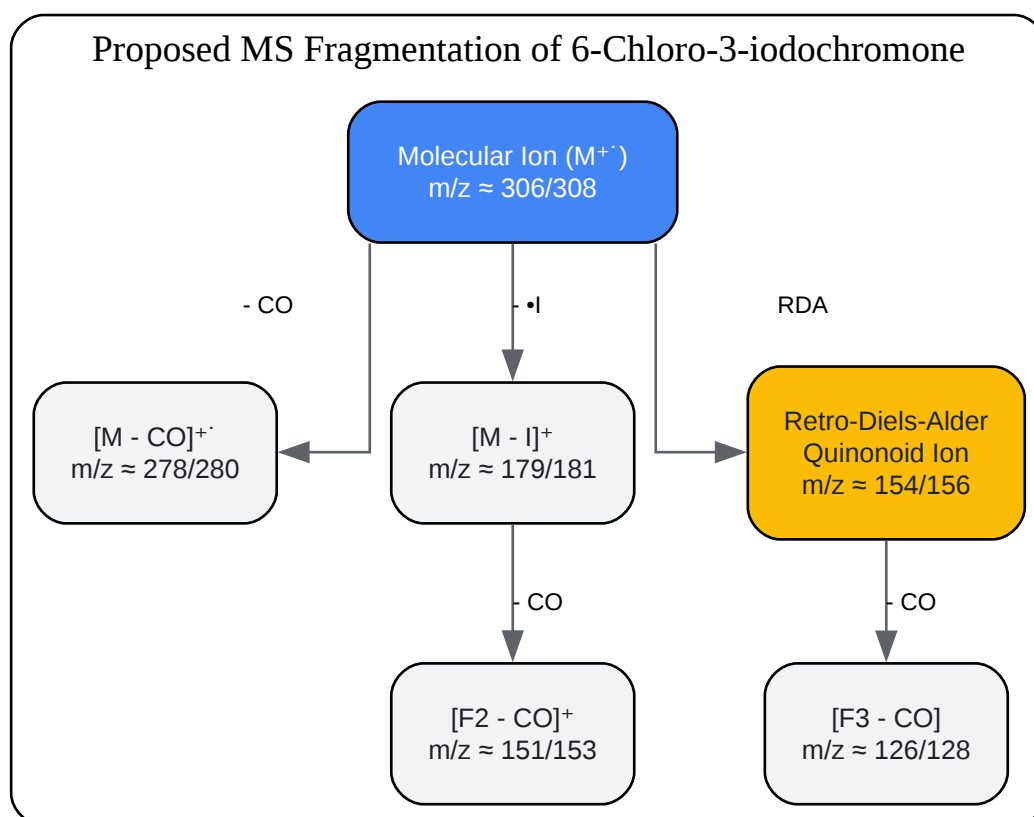
- Key Insights: The most diagnostic signal is that of C-3, which is expected at a significantly upfield (lower ppm) value due to the "heavy atom effect" of the directly bonded iodine. This provides unequivocal evidence for the position of the iodo-substituent. The carbonyl carbon (C-4) appears at a characteristic downfield position (~172-175 ppm).[2] The chemical shifts of the aromatic carbons are consistent with the known effects of chloro- and iodo-substituents on a benzene ring.[11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound, which confirms its elemental formula, and its fragmentation pattern, which offers clues about the molecule's structure. For **6-Chloro-3-iodochromone** (C₉H₄ClIO₂), the expected molecular weight is approximately 306.48 g/mol .

Expected Fragmentation Pattern

The fragmentation of chromones in an electron impact (EI) mass spectrometer is often characterized by a retro-Diels-Alder (RDA) reaction.[12][13] This involves the cleavage of the pyrone ring.



[Click to download full resolution via product page](#)

Caption: Proposed mass spectral fragmentation pathways for **6-Chloro-3-iodochromone**.

- Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Crucially, due to the presence of chlorine, this peak will appear as a pair of signals (M⁺ and M+2⁺) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[12] This isotopic pattern is a definitive marker for a monochlorinated compound.
- Loss of CO: A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z ≈ 278/280.
- Loss of Iodine: Cleavage of the relatively weak C-I bond can result in the loss of an iodine radical (127 Da), giving a significant peak at m/z ≈ 179/181.

- Retro-Diels-Alder (RDA) Fragmentation: The chromone ring can undergo a characteristic RDA cleavage, resulting in a quinonoid radical ion.[12][13] For **6-Chloro-3-iodochromone**, this would likely lead to a fragment containing the chlorinated benzene ring, with an expected m/z of approximately 154/156. This fragment often serves as a base peak in the spectra of substituted chromones.

Conclusion: A Self-Validating Analytical Approach

The structural elucidation of **6-Chloro-3-iodochromone** is a clear example of the power of a multi-technique spectroscopic approach.

- IR spectroscopy provides initial, rapid confirmation of the key carbonyl functional group.
- NMR spectroscopy (^1H and ^{13}C) delivers an unambiguous map of the proton and carbon framework, confirming the precise location of the chloro and iodo substituents through chemical shifts and coupling patterns.
- Mass spectrometry validates the molecular formula through the accurate mass of the molecular ion and confirms the presence of a single chlorine atom via the characteristic 3:1 isotopic pattern. The fragmentation pattern further supports the chromone core structure.

Together, these techniques provide overlapping and complementary data, creating a self-validating system that allows researchers to confirm the identity and purity of **6-Chloro-3-iodochromone** with a high degree of confidence. This robust characterization is an indispensable prerequisite for its application in drug discovery and materials science.

References

- Sharma, V. K. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
- Sharma, V. P., et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.
- Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. *Molecules*, 25(9), 2061. [[Link](#)]

- CONICET. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- Jha, H. C., Zilliken, F., & Breitmaier, E. (1980). Carbon-13 chemical shift assignments of chromones and isoflavones. *Canadian Journal of Chemistry*, 58(12), 1211-1219. [[Link](#)]
- Yadav, M., et al. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. *Frontiers in Chemistry*, 9, 636882. [[Link](#)]
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [[Link](#)]
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. [[Link](#)]
- Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. National Institutes of Health. [[Link](#)]
- Nchinda, A. T. (n.d.). Chemical Studies of Selected Chromone Derivatives. Rhodes University. [[Link](#)]
- Nchinda, A. T. (n.d.).
- Mary, Y. S., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. *SN Applied Sciences*, 3(2), 143. [[Link](#)]
- Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [[Link](#)]
- University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy.
- Yadav, M., et al. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. PubMed. [[Link](#)]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [[Link](#)]
- Univen. (n.d.).

- Andereg, R. J., Biemann, K., Manmade, A., & Ghosh, A. C. (1979). Mass spectrometric peptide sequencing: cyclochlorotine. *Biomedical Mass Spectrometry*, 6(3), 129–134. [[Link](#)]
- ResearchGate. (2025). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. [[Link](#)]
- University of Calgary. (n.d.). IR: carbonyl compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides \[frontiersin.org\]](#)
- 2. [frontiersin.org \[frontiersin.org\]](#)
- 3. [chemimpex.com \[chemimpex.com\]](#)
- 4. [jk-sci.com \[jk-sci.com\]](#)
- 5. [chem.pg.edu.pl \[chem.pg.edu.pl\]](#)
- 6. [orgchemboulder.com \[orgchemboulder.com\]](#)
- 7. [files01.core.ac.uk \[files01.core.ac.uk\]](#)
- 8. [ri.conicet.gov.ar \[ri.conicet.gov.ar\]](#)
- 9. [mdpi.com \[mdpi.com\]](#)
- 10. [Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 11. [cdnsiencepub.com \[cdnsiencepub.com\]](#)
- 12. [asianpubs.org \[asianpubs.org\]](#)
- 13. [asianpubs.org \[asianpubs.org\]](#)
- To cite this document: BenchChem. [Spectroscopic analysis (NMR, IR, MS) of 6-Chloro-3-iodochromone]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1354295/docs#spectroscopic-analysis-nmr-ir-ms-of-6-chloro-3-iodochromone\]](https://www.benchchem.com/product/b1354295/docs#spectroscopic-analysis-nmr-ir-ms-of-6-chloro-3-iodochromone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)